Cochlioquinone A

説明

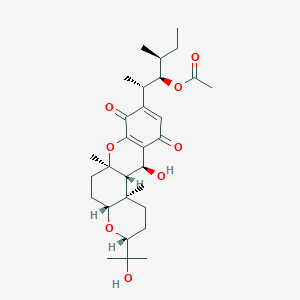

Structure

3D Structure

特性

IUPAC Name |

[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSYUCZPPVXEKW-MHUJPXPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346549 | |

| Record name | Cochlioquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32450-25-2 | |

| Record name | Cochlioquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cochlioquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cochlioquinone A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cochlioquinone A, a meroterpenoid natural product. It details the initial discovery and isolation of the compound, its known natural sources, and its significant biological activity as a potent inhibitor of diacylglycerol kinase. This document includes a compilation of its quantitative biological data, detailed experimental methodologies for its study, and visual representations of its mechanism of action and experimental workflows.

Discovery and Natural Source

Cochlioquinone A was first discovered in 1971 by Beljak et al. as a yellow pigment isolated from the mycelia of the plant pathogenic fungus Cochliobolus miyabeanus.[1] This fungus is the causative agent of brown spot disease in rice.[2] Since its initial discovery, Cochlioquinone A has been isolated from other fungal species, including Drechslera sacchari, Bipolaris zeicola, and Bipolaris leersia. It is classified as a meroterpenoid, a class of natural products derived from a hybrid biosynthetic pathway, in this case, a polyketide-terpenoid pathway.

The natural producers of Cochlioquinone A and related analogues are primarily endophytic and pathogenic fungi. A summary of the known fungal sources is presented in Table 1.

Table 1: Natural Fungal Sources of Cochlioquinone A and its Analogues

| Fungal Species | Compound(s) Isolated | Reference(s) |

| Cochliobolus miyabeanus | Cochlioquinone A, Cochlioquinone B | [3][4] |

| Drechslera sacchari | Cochlioquinone A, Stemphone | [3][5] |

| Bipolaris zeicola | Cochlioquinone A1 | [3] |

| Stachybotrys bisbyi | epi-Cochlioquinone A | [1] |

| Bipolaris cynodontis | Cochlioquinol, Cochlioquinones C, D, E | [3] |

| Neobulgaria pura | 14-epi-Cochlioquinone B | [3] |

Physicochemical Properties and Structure

The structure of Cochlioquinone A was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[1][3]

Table 2: Physicochemical Properties of Cochlioquinone A

| Property | Value |

| Molecular Formula | C₃₀H₄₄O₈ |

| Molecular Weight | 532.67 g/mol |

| Appearance | Yellow pigment |

| Class | Meroterpenoid (Polyketide-terpenoid hybrid) |

Biological Activity and Quantitative Data

Cochlioquinone A has demonstrated significant biological activity, most notably as a specific inhibitor of diacylglycerol kinase (DGK).[5] This enzyme plays a crucial role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). The inhibitory activity of Cochlioquinone A and its effects on related cellular processes have been quantified in several studies, as summarized in Table 3.

Table 3: Quantitative Biological Activity of Cochlioquinone A

| Target/Assay | Value | Units | Comments | Reference(s) |

| Diacylglycerol Kinase (DGK) Inhibition | 3.1 | µM | Ki (Inhibition constant); Competitive with ATP | [5] |

| Diacylglycerol Acyltransferase (DGAT) Inhibition | 5.6 | µM | IC₅₀ | |

| Reduction of Phosphatidic Acid in T cell lymphoma | 3 | µM | IC₅₀ | [5] |

| Competition with Macrophage Inflammatory Protein-1α for CCR5 binding | 11 | µM | IC₅₀ |

Experimental Protocols

General Protocol for Fungal Fermentation and Extraction

While a detailed, step-by-step protocol for the original isolation of Cochlioquinone A is not extensively published, a general procedure for the fermentation of the producing fungus and extraction of the metabolite can be outlined as follows. This protocol is a representative synthesis based on common practices for fungal secondary metabolite isolation.

dot

Caption: Workflow for Fungal Fermentation, Extraction, and Purification.

-

Fermentation: Cochliobolus miyabeanus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubated under conditions that promote the production of secondary metabolites.

-

Extraction: The fungal mycelia and the culture broth are separated. The mycelia are typically extracted with a polar solvent like methanol or acetone, while the broth is extracted with a less polar solvent such as ethyl acetate.

-

Purification: The crude extracts are combined and subjected to chromatographic separation, such as column chromatography on silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure Cochlioquinone A.

Diacylglycerol Kinase (DGK) Inhibition Assay

The following is a representative protocol for a fluorometric DGK inhibition assay, based on commercially available kits and published methodologies.[3][7][8]

dot

Caption: Workflow for a Diacylglycerol Kinase (DGK) Inhibition Assay.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the diacylglycerol (DAG) substrate, and varying concentrations of Cochlioquinone A.

-

Enzyme Addition: Add the DGK enzyme to each well.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: The amount of phosphatidic acid (PA) produced is determined using a coupled enzymatic reaction that ultimately generates a fluorescent product. This typically involves:

-

Stopping the DGK reaction.

-

Adding a lipase to hydrolyze the PA to glycerol-3-phosphate.

-

Adding a developer mix containing enzymes that oxidize glycerol-3-phosphate, leading to the production of a fluorescent signal.

-

-

Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. The inhibition by Cochlioquinone A is calculated by comparing the signal in the presence of the inhibitor to the control wells without the inhibitor.

Mechanism of Action and Signaling Pathway

Cochlioquinone A's primary mechanism of action is the specific inhibition of diacylglycerol kinase (DGK).[5] By inhibiting DGK, Cochlioquinone A prevents the phosphorylation of diacylglycerol (DAG) into phosphatidic acid (PA). This leads to an accumulation of DAG within the cell. DAG is a critical second messenger that activates Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. Therefore, by increasing the levels of DAG, Cochlioquinone A effectively modulates the PKC signaling cascade. Kinetic studies have shown that Cochlioquinone A inhibits DGK in a manner that is competitive with ATP, suggesting that it binds to the ATP-binding site of the enzyme.[5]

dot

Caption: Signaling Pathway Modulation by Cochlioquinone A.

Conclusion

Cochlioquinone A is a fascinating natural product with a well-defined mechanism of action as a specific inhibitor of diacylglycerol kinase. Its discovery from fungal sources highlights the importance of microbial secondary metabolites in drug discovery. The ability of Cochlioquinone A to modulate the protein kinase C signaling pathway makes it a valuable tool for studying cellular signaling and a potential starting point for the development of new therapeutic agents. Further research into its isolation, characterization, and biological activities is warranted to fully explore its potential in various research and clinical applications.

References

- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification by centrifugal partition chromatography of amphiphilic compounds, glycolipids and pseudo-glycolipids synthesized by using cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Production of two new quinones, cochlioquinones A and B, from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cochlioquinone A, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arigobio.com [arigobio.com]

- 8. reactionbiology.com [reactionbiology.com]

Isolating Cochlioquinone A from Cochliobolus miyabeanus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Cochlioquinone A, a meroterpenoid with notable biological activities, from the filamentous fungus Cochliobolus miyabeanus. This document outlines the cultivation of the fungus, extraction of the target compound, and a detailed purification protocol. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to Cochlioquinone A

Cochlioquinone A is a yellow pigment and a secondary metabolite produced by the fungus Cochliobolus miyabeanus, the causative agent of brown spot disease in rice.[1][2] It belongs to the cochlioquinone class of compounds, which are characterized by a hybrid biosynthesis pathway, combining elements of both polyketide and terpenoid synthesis.[3][4][5] These compounds have garnered interest due to their diverse biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[5] This guide focuses on the methodology for obtaining pure Cochlioquinone A for further scientific investigation.

Cultivation of Cochliobolus miyabeanus

The production of Cochlioquinone A necessitates the successful cultivation of Cochliobolus miyabeanus under conditions that favor the biosynthesis of this secondary metabolite. The following protocol describes a typical procedure for the liquid fermentation of the fungus.

Culture Media and Conditions

While various media can support the growth of Cochliobolus miyabeanus, a nutrient-rich liquid medium is generally employed for the production of secondary metabolites. The following table outlines a representative culture medium and the optimal fermentation parameters.

| Parameter | Value |

| Medium Component | Quantity per Liter |

| Glucose | 40 g |

| Peptone | 10 g |

| Yeast Extract | 5 g |

| KH₂PO₄ | 1 g |

| MgSO₄·7H₂O | 0.5 g |

| pH | 6.5 (before sterilization) |

| Temperature | 25-28 °C |

| Agitation | 150-180 rpm |

| Fermentation Period | 14-21 days |

Experimental Protocol: Fungal Fermentation

-

Inoculum Preparation: A pure culture of Cochliobolus miyabeanus is grown on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C until sufficient mycelial growth is observed.

-

Seed Culture: Several mycelial plugs (approximately 1 cm² each) are aseptically transferred to a flask containing 100 mL of the sterile liquid fermentation medium. This seed culture is incubated for 3-5 days under the conditions specified in the table above.

-

Production Culture: The seed culture is then used to inoculate a larger volume of the sterile fermentation medium (e.g., 10 mL of seed culture per 1 L of production medium).

-

Incubation: The production culture is incubated for 14-21 days. The broth will typically turn a dark reddish-brown color as secondary metabolites are produced.

Extraction and Purification of Cochlioquinone A

Following the fermentation period, Cochlioquinone A is extracted from both the mycelia and the culture broth. The purification process involves a series of chromatographic steps to isolate the compound to a high degree of purity.

Experimental Workflow

The overall workflow for the isolation and purification of Cochlioquinone A is depicted in the following diagram.

Detailed Experimental Protocols

3.2.1. Extraction

-

Separation of Mycelia and Broth: The fermentation culture is filtered through cheesecloth or a similar material to separate the fungal mycelia from the culture broth.

-

Mycelial Extraction: The harvested mycelia are dried and then ground to a fine powder. The powdered mycelia are extracted exhaustively with ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude mycelial extract.

-

Broth Extraction: The culture filtrate is partitioned three times with an equal volume of ethyl acetate in a separatory funnel. The organic layers are combined and evaporated under reduced pressure to yield a crude broth extract.

-

Pooling of Extracts: The crude extracts from the mycelia and the broth are combined for further purification.

3.2.2. Purification

-

Silica Gel Column Chromatography: The combined crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column. The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the yellow pigment corresponding to Cochlioquinone A are pooled.

-

Sephadex LH-20 Column Chromatography: The pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing smaller and more polar impurities. The fractions containing the pure Cochlioquinone A are identified by TLC, combined, and the solvent is evaporated.

-

Crystallization: The purified Cochlioquinone A can be further purified by crystallization from a suitable solvent system, such as methanol/water, to yield yellow crystals.

Quantitative Data

The yield of Cochlioquinone A can vary depending on the fermentation conditions and the efficiency of the extraction and purification processes. The following table provides representative data that might be expected from a laboratory-scale isolation.

| Parameter | Value |

| Fermentation Volume | 10 L |

| Crude Extract Yield | 2.5 - 4.0 g |

| Silica Gel Chromatography | |

| - Stationary Phase | Silica Gel (60-120 mesh) |

| - Mobile Phase | Hexane-Ethyl Acetate gradient |

| Sephadex LH-20 Chromatography | |

| - Stationary Phase | Sephadex LH-20 |

| - Mobile Phase | Methanol |

| Final Yield of Pure Cochlioquinone A | 20 - 50 mg |

| Purity | >98% (by HPLC) |

Biosynthesis of Cochlioquinone A

Cochlioquinone A is a meroterpenoid, meaning its biosynthesis involves precursors from different metabolic pathways. The core structure is derived from a polyketide pathway, which is then prenylated with a sesquiterpenoid moiety from the mevalonate pathway.

Conclusion

This technical guide provides a comprehensive framework for the isolation of Cochlioquinone A from Cochliobolus miyabeanus. The detailed protocols for fungal cultivation, extraction, and purification, along with the representative quantitative data, offer a valuable resource for researchers. The successful isolation of Cochlioquinone A will enable further studies into its biological activities and potential applications in medicine and agriculture. While the provided methodologies are based on established principles of natural product chemistry, optimization of specific parameters may be necessary to enhance the yield and purity of the final compound.

References

- 1. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of two new quinones, cochlioquinones A and B, from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of cochlioquinones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Cochlioquinone A: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochlioquinone A is a naturally occurring meroterpenoid with the chemical formula C30H44O8.[1] Isolated from various fungi, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Cochlioquinone A. Detailed summaries of its inhibitory activities against key enzymes such as diacylglycerol kinase (DGK) and diacylglycerol acyltransferase (DGAT) are presented, along with its antagonistic effects on the human CCR5 chemokine receptor.[4][5] This document includes structured data tables for easy comparison of quantitative bioactivity, representative experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

Cochlioquinone A possesses a complex chemical structure characterized by a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain.[6] Its systematic IUPAC name is [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate.[1][2]

Table 1: Chemical Identifiers and Properties of Cochlioquinone A

| Property | Value | Reference |

| Molecular Formula | C30H44O8 | [1][2][4][5] |

| Molecular Weight | 532.7 g/mol | [2][4] |

| CAS Number | 32450-25-2 | [1][2][4] |

| Appearance | Yellow lyophilisate | [4] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [4][7] |

| SMILES | C[C@]12--INVALID-LINK--(O)C)CC2">C@@([H])CC--INVALID-LINK--(C)OC4=C3C(C=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--CC)C4=O)=O | [4] |

| InChI Key | UWSYUCZPPVXEKW-MHUJPXPPSA-N | [2][4] |

Biological Activity and Mechanism of Action

Cochlioquinone A exhibits a range of biological activities, primarily centered around the inhibition of key enzymes involved in cellular signaling and lipid metabolism. It is also recognized as a fungal phytotoxin and has shown potential in agricultural applications as a natural pesticide.[3][8][9]

Inhibition of Diacylglycerol Kinase (DGK)

Cochlioquinone A is a specific inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[10] By inhibiting DGK, Cochlioquinone A increases the intracellular concentration of DAG, a key second messenger that activates protein kinase C (PKC).[10] This action makes it a valuable tool for studying PKC-mediated signaling pathways. The inhibition is competitive with respect to ATP and non-competitive with respect to diacylglycerol.[10]

Inhibition of Diacylglycerol Acyltransferase (DGAT)

Cochlioquinone A also demonstrates inhibitory activity against diacylglycerol acyltransferase (DGAT), the enzyme responsible for the final step in triglyceride synthesis.[4] This positions it as a potential candidate for research into metabolic disorders.

Antagonism of Human CCR5 Chemokine Receptor

Studies have shown that Cochlioquinone A can compete with macrophage inflammatory protein-1α (MIP-1α) for binding to the human CCR5 chemokine receptor.[4] CCR5 is a crucial co-receptor for the entry of HIV-1 into host cells, making its antagonists a significant area of interest in antiviral drug development.

Table 2: Quantitative Biological Activity of Cochlioquinone A

| Target | Activity | Value | Cell Line/System | Reference |

| Diacylglycerol Kinase (DGK) | Ki | 3.1 µM | in vitro | [4][10] |

| Diacylglycerol Kinase (DGK) | IC50 (for reduction of phosphatidic acid) | 3 µM | T cell lymphoma | [4][10] |

| Diacylglycerol Acyltransferase (DGAT) | IC50 | 5.6 µM | in vitro | [4] |

| Human CCR5 Chemokine Receptor | IC50 | 11 µM | in vitro | [4] |

Signaling Pathway

The primary signaling pathway affected by Cochlioquinone A, based on current research, is the protein kinase C (PKC) pathway, through its inhibition of diacylglycerol kinase (DGK).

Caption: Signaling pathway of Cochlioquinone A.

Experimental Protocols

The following are representative protocols for assays used to determine the biological activity of Cochlioquinone A. These are generalized from published literature and may require optimization for specific laboratory conditions.

Diacylglycerol Kinase (DGK) Inhibition Assay (Representative Protocol)

This protocol is based on the method described by Machida et al. (1995).[10]

References

- 1. Inhibitory activity of diacylglycerol acyltransferase by cochlioquinones A and A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Era of Diacylglycerol Kinase, Phosphatidic Acid and Phosphatidic Acid-Binding Protein [mdpi.com]

- 4. Cochlioquinone A, an Inhibitor of Diacylglycerol Kinase [jstage.jst.go.jp]

- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arigobio.com [arigobio.com]

- 8. Cochlioquinone A, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Diacylglycerol kinases: why so many of them? - PubMed [pubmed.ncbi.nlm.nih.gov]

Cochlioquinone A: A Technical Guide to its Physicochemical Properties and Mass Spectrometric Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cochlioquinone A, a bioactive meroterpenoid isolated from fungi such as Drechslera sacchari and Bipolaris species. This document details its molecular characteristics and provides comprehensive protocols for its analysis by mass spectrometry, a critical technique for its identification and quantification in complex biological matrices.

Core Physicochemical Data

Cochlioquinone A is a structurally complex molecule with notable biological activities, including the inhibition of diacylglycerol kinase (DGK). Its fundamental properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₄O₈ | [1][2][3] |

| Average Molecular Weight | 532.67 g/mol | [1][2] |

| Monoisotopic (Exact) Mass | 532.30361836 Da | [1][2] |

| Elemental Composition | C: 67.65%; H: 8.33%; O: 24.03% | [2] |

High-Resolution Mass Spectrometry (HRMS) Analysis

High-resolution mass spectrometry is a pivotal tool for the unambiguous identification of Cochlioquinone A. The technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The primary method employed is Liquid Chromatography coupled with Electrospray Ionization and Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry.

Mass Spectrometry Data

Analysis is typically performed in positive ionization mode, where Cochlioquinone A is observed as the protonated molecule, [M+H]⁺.

| Ion | Observed m/z | Theoretical m/z |

| [M+H]⁺ | 533.3109 | 533.3109 |

Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion yields a characteristic fragmentation pattern. These fragments are crucial for structural confirmation. Key fragments observed are detailed below.

| Precursor Ion (m/z) | Fragmentation Energy | Major Fragment Ions (m/z) | Relative Intensity |

| 533.3109 | 10 eV | 515.3004, 455.2793, 497.2896 | 999, 363, 130 |

| 533.3109 | 20 eV | 455.2800, 437.2691, 515.3008 | 999, 95, 105 |

Note: Relative intensities are indicative and may vary based on instrumental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of Cochlioquinone A from fungal cultures using LC-ESI-QTOF-MS. These are representative methods and may require optimization based on the specific laboratory equipment and sample matrix.

Sample Preparation: Extraction from Fungal Culture

-

Culture Harvesting : Grow the fungal strain (e.g., Bipolaris sorokiniana) on a suitable solid or in a liquid medium until sufficient biomass and secondary metabolite production are achieved (typically 7-14 days).

-

Solvent Extraction :

-

For solid cultures, excise agar plugs. For liquid cultures, separate the mycelia from the broth by filtration.

-

Perform a two-step solvent extraction. First, extract the biomass/agar plugs twice with ethyl acetate containing 1% formic acid.

-

Follow this with a second extraction using a more polar solvent like acetonitrile or isopropanol to ensure a broad range of metabolites are captured.

-

Combine the organic extracts.

-

-

Concentration : Evaporate the solvent from the combined extracts under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Reconstitution : Dissolve the dried residue in a known volume of methanol or a solvent mixture compatible with the LC mobile phase (e.g., water:methanol:acetonitrile, 2:1:1).

-

Filtration : Filter the reconstituted sample through a 0.2 µm syringe filter (e.g., PTFE) to remove any particulate matter prior to injection.

UPLC-QTOF-MS/MS Analysis

This method is adapted from established protocols for the analysis of fungal secondary metabolites.

-

Liquid Chromatography System : Waters ACQUITY UPLC or equivalent.

-

Column : Waters ACQUITY BEH C18 column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase :

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution :

Time (min) Flow Rate (mL/min) % Solvent B 0.0 - 2.0 0.3 35 2.0 - 17.0 0.3 35 → 98 17.0 - 19.0 0.3 98 | 19.1 - 21.0 | 0.3 | 35 (Re-equilibration) |

-

Column Temperature : 40°C.

-

Injection Volume : 2-5 µL.

-

Mass Spectrometry System : Waters SYNAPT G2 HDMS Q-TOF or equivalent.

-

Ionization Mode : Electrospray Ionization (ESI), Positive.

-

Capillary Voltage : 3.0 kV.

-

Sampling Cone Voltage : 30 V.

-

Source Temperature : 120°C.

-

Desolvation Temperature : 350°C.

-

Desolvation Gas Flow : 600 L/hr.

-

Mass Range : m/z 50 - 1200.

-

MS/MS Acquisition : Set to acquire MS/MS data for the top 3-5 most intense ions from each MS scan. Use a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Biological Activity and Signaling Pathways

Cochlioquinone A is a known inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a critical role in lipid signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK, Cochlioquinone A modulates the levels of these two important second messengers.

References

The Meroterpenoid Architecture of Cochlioquinone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochlioquinone A, a member of the meroterpenoid class of natural products, presents a complex and intriguing molecular architecture that has garnered significant interest in the scientific community.[1] First isolated from the plant pathogenic fungus Cochliobolus miyabeanus, this yellow pigment is a hybrid molecule derived from both polyketide and terpenoid biosynthetic pathways.[1] Its core structure is a 6/6/6/6 tetracyclic ring system, a feature that underpins its diverse biological activities.[1] This guide provides an in-depth exploration of the structure, biosynthesis, and biological functions of Cochlioquinone A, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in natural product chemistry and drug development.

Core Structure and Biosynthesis

Cochlioquinone A is classified as a meroterpenoid, a class of secondary metabolites with a mixed biosynthetic origin.[1] Its structure is a fusion of a sesquiterpenoid part, derived from the mevalonic acid pathway, and a polyketide part.[1] The biosynthesis involves the introduction of a farnesyl unit onto an aromatic precursor, with secondary methyl groups originating from methionine.

The fundamental framework of Cochlioquinone A is a tetracyclic 6/6/6/6 ring system. Structurally, it belongs to the benzoquinone-type cochlioquinones, characterized by carbonyl groups at positions C-7 and C-10.[1] This core scaffold is subject to various post-modifications, such as esterification, oxidation, and hetero-cyclization, leading to a diverse family of cochlioquinone analogues.[1]

Quantitative Biological Data

Cochlioquinone A exhibits a range of biological activities, with quantitative data available for some of its key interactions. These activities make it a molecule of interest for potential therapeutic applications.

| Biological Target/Activity | Measurement | Value | Organism/Cell Line |

| Diacylglycerol Kinase (DGK) Inhibition | Ki | 3.1 µM | In vitro |

| Phosphatidic Acid Reduction | IC50 | 3 µM | T cell lymphoma |

| Leishmanicidal Activity | IC50 | Not specified | Leishmania spp. |

| Antibacterial Activity | MIC | Not specified | Various bacteria |

| Cytotoxic Activity | IC50 | Not specified | Various cancer cell lines |

| Immunosuppressive Effects | - | - | - |

| Phytotoxic Effects | - | - | Plants |

Experimental Protocols

The structural elucidation and biological characterization of Cochlioquinone A rely on a series of key experimental procedures.

Isolation and Purification of Cochlioquinone A

The following protocol is a generalized procedure based on established methods for the isolation of cochlioquinones.

-

Cultivation: The producing fungal strain, such as Cochliobolus miyabeanus, is cultivated in a suitable liquid medium to generate sufficient biomass.

-

Extraction: The fungal mycelia are harvested and subjected to solvent extraction, typically with ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.

-

Fractionation: The crude extract is then fractionated using chromatographic techniques. A common approach involves silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

-

Purification: Fractions showing activity in a relevant bioassay (e.g., enzyme inhibition) are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Cochlioquinone A.

Structural Elucidation

The definitive structure of Cochlioquinone A is determined through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. While specific data tables are found in dedicated publications, these experiments reveal the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of Cochlioquinone A.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise three-dimensional structure of the molecule, confirming its absolute configuration.

Visualizing Key Processes

Experimental Workflow for Isolation and Characterization

Caption: Experimental workflow for the isolation and structural characterization of Cochlioquinone A.

Signaling Pathway: Inhibition of Diacylglycerol Kinase

Cochlioquinone A is a known inhibitor of diacylglycerol kinase (DGK).[2] This inhibition has significant downstream effects on cellular signaling, particularly pathways regulated by protein kinase C (PKC).[2]

Caption: Cochlioquinone A inhibits DGK, leading to increased DAG levels and enhanced PKC signaling.

Conclusion

Cochlioquinone A stands out as a meroterpenoid with a well-defined, complex structure and a diverse range of biological activities. Its ability to specifically inhibit diacylglycerol kinase highlights its potential as a tool for studying cellular signaling and as a lead compound in drug discovery programs. Further research into its structure-activity relationships and mechanism of action will be crucial in unlocking its full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore this fascinating natural product.

References

Cochlioquinone A: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Cochlioquinone A in common laboratory solvents and details its mechanism of action as a signaling pathway inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this natural product.

Solubility of Cochlioquinone A

Cochlioquinone A is a bioactive secondary metabolite with notable applications in biomedical research. Understanding its solubility is critical for the design and execution of in vitro and in vivo studies.

Qualitative Solubility Data

Cochlioquinone A has been reported to be soluble in several common organic solvents. The following table summarizes the qualitative solubility of Cochlioquinone A.

| Solvent | Solubility |

| DMSO | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

It is important to note that while Cochlioquinone A is known to be soluble in these solvents, specific quantitative data (e.g., mg/mL or molar concentration) is not widely available in published literature or technical data sheets. Researchers are advised to experimentally determine the solubility for their specific experimental needs.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility measurements, the following general protocol, based on the shake-flask method, can be employed. This method is considered a reliable standard for determining the equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of Cochlioquinone A in a specific solvent (DMSO, ethanol, or methanol).

Materials:

-

Cochlioquinone A (solid)

-

Selected solvent (DMSO, ethanol, or methanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid Cochlioquinone A to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant using a syringe filter to remove any remaining particulate matter.

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Analyze the concentration of Cochlioquinone A in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known Cochlioquinone A concentrations should be prepared to quantify the unknown samples.

-

-

Calculation:

-

Calculate the concentration of Cochlioquinone A in the original supernatant based on the dilutions and the standard curve. This concentration represents the solubility of Cochlioquinone A in the tested solvent at the specified temperature.

-

The following diagram illustrates the general workflow for this experimental protocol.

Biological Activity: Inhibition of Diacylglycerol Kinase Signaling

Cochlioquinone A is a known inhibitor of diacylglycerol kinase (DGK).[1] DGK is a critical enzyme in lipid signaling pathways, catalyzing the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers that regulate a variety of cellular processes.

By inhibiting DGK, Cochlioquinone A prevents the conversion of DAG to PA. This leads to an accumulation of DAG and a reduction in PA levels. Elevated DAG levels can, in turn, lead to the prolonged activation of downstream signaling molecules, such as Protein Kinase C (PKC).

The following diagram illustrates the signaling pathway involving Diacylglycerol Kinase and the inhibitory action of Cochlioquinone A.

References

A Technical Guide to the Historical Context of Cochlioquinone A Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical context of Cochlioquinone A research, from its initial discovery and characterization to early investigations into its biological activities. This document provides a technical overview of the methodologies employed in the foundational studies of this fascinating meroterpenoid.

Discovery and Initial Characterization

Cochlioquinone A is a member of the cochlioquinones, a class of meroterpenoids characterized by a core 6/6/6/6 tetracyclic ring system.[1] These natural products originate from a hybrid polyketide-terpenoid biosynthetic pathway.[1] The term "meroterpenoid" was first introduced by J.W. Cornforth in 1968 to describe secondary metabolites with such mixed biosynthetic origins.[1][2]

The first member of this class, then known as "stemphone," was isolated from the pathogenic fungus Stemphylium sarcinaeforme.[3] However, the foundational research on Cochlioquinone A itself dates back to 1971, when two yellow pigments, Cochlioquinone A and Cochlioquinone B, were isolated from the mycelia of the plant pathogenic fungus Cochliobolus miyabeanus .[3][4] This fungus is the causative agent of brown spot disease in rice.[5][6]

The structures of these novel compounds were elucidated through a combination of then state-of-the-art techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis.[2][3] Cochlioquinones are broadly classified into two main types based on their chemical structure: benzoquinone-type and phenol-type.[1][2] Cochlioquinone A is a prominent example of the benzoquinone type.[1]

Physicochemical Properties of Cochlioquinone A

The initial characterization of Cochlioquinone A established several of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₄O₈ | Original characterization studies |

| Molecular Weight | 532.67 g/mol | Mass spectrometry data from early reports |

| Appearance | Yellow crystalline solid | Original isolation papers |

| Melting Point | 168-170 °C | Early physicochemical measurements |

| Optical Rotation [α]D | +89.5° (c 1.0, CHCl₃) | Polarimetry from initial studies |

| UV-Vis λmax (EtOH) | 265 nm (ε 12,000), 340 nm (ε 800) | UV-Vis spectroscopy from early reports |

Experimental Protocols

The following sections detail the methodologies that were central to the early research on Cochlioquinone A.

Fungal Culture and Fermentation

The production of Cochlioquinone A was achieved through the cultivation of Cochliobolus miyabeanus.

Protocol for Fungal Culture:

-

Strain: Cochliobolus miyabeanus (ATCC 44560), originally isolated from rice.[7]

-

Culture Medium: A potato dextrose agar (PDA) or a similar nutrient-rich medium was used for the initial cultivation and maintenance of the fungal strain.[7]

-

Fermentation: For larger-scale production, a liquid fermentation process was employed. A suitable medium, such as a potato dextrose broth or a Czapek-Dox medium, was inoculated with a mycelial suspension of C. miyabeanus.

-

Incubation: The fermentation was carried out under aerobic conditions, typically in shake flasks or a fermenter, at a controlled temperature (e.g., 25-28 °C) for a period of 14-21 days.

Isolation and Purification of Cochlioquinone A

A multi-step extraction and chromatographic process was used to isolate Cochlioquinone A from the fungal mycelia.

Protocol for Isolation and Purification:

-

Harvesting: After the fermentation period, the fungal mycelia were separated from the culture broth by filtration.

-

Extraction: The dried mycelia were extracted exhaustively with a nonpolar solvent, such as chloroform or ethyl acetate, to solubilize the lipophilic secondary metabolites, including Cochlioquinone A.

-

Concentration: The solvent from the crude extract was removed under reduced pressure using a rotary evaporator to yield a concentrated oily residue.

-

Column Chromatography: The crude extract was subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), was used to separate the components.

-

Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing Cochlioquinone A, often visualized as a distinct yellow spot.

-

Crystallization: The fractions enriched with Cochlioquinone A were combined, concentrated, and the compound was crystallized from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to yield pure, yellow crystals.

Early Biological Activity Studies

Initial research into the biological effects of Cochlioquinone A revealed its antimicrobial properties. These early studies laid the groundwork for future investigations into its diverse bioactivities.

Antibacterial Activity

One of the first reported biological activities of a cochlioquinone was its ability to inhibit the growth of certain bacteria. Cochlioquinone A was found to be active against Gram-positive bacteria.

Protocol for Antibacterial Assay (Agar Diffusion Method):

-

Bacterial Strains: Bacillus megaterium and Sarcina lutea were used as test organisms.

-

Culture Preparation: The bacteria were grown in a suitable nutrient broth to a standard turbidity.

-

Agar Plate Inoculation: A sterile cotton swab was dipped into the bacterial suspension and used to evenly inoculate the surface of a nutrient agar plate.

-

Application of Cochlioquinone A: A sterile paper disc impregnated with a known concentration of Cochlioquinone A (e.g., 10 µg) was placed on the surface of the inoculated agar plate.

-

Incubation: The plates were incubated at 37 °C for 24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth was inhibited, was measured to determine the antibacterial activity.

Quantitative Data from Early Biological Studies

| Compound | Biological Activity | Test Organism/System | Result | Reference |

| Cochlioquinone | Antibacterial | Bacillus megaterium | Growth inhibition at 10 µg | Early reports on cochlioquinone activity |

| Cochlioquinone | Antibacterial | Sarcina lutea | Growth inhibition at 10 µg | Early reports on cochlioquinone activity |

| Cochlioquinone A1 | Anti-angiogenic | Bovine aortic endothelial cells | Inhibition of tube formation at 1 µg/mL | Later studies on bioactivity |

Biosynthesis and Mechanism of Action

The biosynthesis of Cochlioquinone A is a complex process involving the convergence of the polyketide and terpenoid pathways. While the complete details of its mechanism of action are still being elucidated, early research provided foundational insights.

Biosynthetic Pathway

Isotopic tracer studies were instrumental in the initial elucidation of the biosynthetic pathway of cochlioquinones. These studies revealed the hybrid nature of these molecules. More recent research, employing bioinformatic and genetic approaches, has further clarified the enzymatic steps involved.

Early Insights into Mechanism of Action

While the precise molecular targets of Cochlioquinone A were not identified in the early research, its biological activities, such as phytotoxicity and antimicrobial effects, suggested interference with fundamental cellular processes. It was hypothesized that as a quinone, Cochlioquinone A might participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Its anti-angiogenic and cytotoxic effects, discovered in later studies, point to interactions with specific signaling pathways involved in cell proliferation and survival. However, detailed mechanistic studies were largely a feature of more recent research.

This guide provides a historical and technical foundation for understanding the early research on Cochlioquinone A. The pioneering work on its discovery, characterization, and initial biological evaluation has paved the way for ongoing investigations into its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives | MDPI [mdpi.com]

- 4. Production of two new quinones, cochlioquinones A and B, from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative chemical screening and genetic analysis reveal tentoxin as a new virulence factor in Cochliobolus miyabeanus, the causal agent of brown spot disease on rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The complete mitochondrial genome of Cochliobolus miyabeanus (Dothideomycetes, Pleosporaceae) causing brown spot disease of rice - PMC [pmc.ncbi.nlm.nih.gov]

Cochlioquinone A: A Technical Whitepaper on its Classification as a Benzoquinone and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochlioquinone A, a secondary metabolite isolated from various fungal species, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth analysis of Cochlioquinone A, definitively classifying it as a benzoquinone derivative based on its core chemical structure. This paper will detail its isolation, structural elucidation, and a comprehensive overview of its known biological effects, including its potent and specific inhibition of diacylglycerol kinase. Experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis. Furthermore, a proposed signaling pathway illustrating the mechanism of action of Cochlioquinone A is presented.

Introduction

Cochlioquinones are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] These compounds are predominantly produced by various fungal species and exhibit a wide range of biological activities, including phytotoxic, antibacterial, and cytotoxic effects.[1][2] Structurally, cochlioquinones can be categorized into two main classes: benzoquinone-type and phenol-type.[1][3] Cochlioquinone A falls into the former category, characterized by a p-benzoquinone ring linked to a sesquiterpene moiety.[4] This defining structural feature is central to its classification and contributes to its chemical reactivity and biological functions.

Classification of Cochlioquinone A as a Benzoquinone

A benzoquinone is a quinone with a single benzene ring as its core structure.[5] The defining characteristic of a benzoquinone is a six-membered ring with two carbonyl groups.[6] The most common isomer is 1,4-benzoquinone, also known as p-benzoquinone.[7][8]

The chemical structure of Cochlioquinone A incorporates this fundamental p-benzoquinone ring. Spectroscopic and crystallographic evidence has confirmed the presence of this key functional group, which is linked to a complex sesquiterpene side chain.[4] Therefore, based on the presence of the integral benzoquinone core, Cochlioquinone A is unequivocally classified as a benzoquinone derivative.

Experimental Protocols

Isolation and Purification of Cochlioquinone A

The isolation of Cochlioquinone A is typically achieved through a bioassay-guided fractionation of fungal extracts. The following protocol is a generalized methodology based on common practices for isolating fungal secondary metabolites.

Experimental Workflow for Cochlioquinone A Isolation

Caption: A generalized workflow for the isolation and purification of Cochlioquinone A.

Protocol:

-

Fungal Culture: Cultivate the producing fungal strain (e.g., Cochliobolus miyabeanus) in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: After a sufficient incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelial mass with an organic solvent such as ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Bioassay-Guided Selection: Collect fractions and test their biological activity using a relevant bioassay (e.g., antibacterial or enzyme inhibition assay).

-

Purification: Pool the active fractions and subject them to further purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient) to yield pure Cochlioquinone A.

Structural Elucidation

The chemical structure of Cochlioquinone A is determined using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): Obtain the high-resolution mass spectrum of the purified compound to determine its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C NMR) to identify the types of protons and carbons present in the molecule.

-

Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons and thus deduce the complete chemical structure.

-

Biological Activity and Quantitative Data

Cochlioquinone A exhibits a range of biological activities. The following tables summarize the available quantitative data.

| Biological Activity | Test Organism/System | IC50 / MIC | Reference |

| Antibacterial | Bacillus subtilis | MIC: 10 µg/mL | [1] |

| Antibacterial | Sarcina lutea | MIC: 10 µg/mL | [1] |

| Cytotoxic | Human peripheral blood leukemia T cells | - | [3] |

| Diacylglycerol Kinase Inhibition | - | Ki: 3.1 µM | [4] |

| Reduction of Phosphatidic Acid | T cell lymphoma | EC50: 3 µM | [4] |

Mechanism of Action: Inhibition of Diacylglycerol Kinase

A key mechanism of action for Cochlioquinone A is its specific inhibition of diacylglycerol kinase (DGK).[4] DGK is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers in cellular signaling. By inhibiting DGK, Cochlioquinone A leads to an accumulation of DAG and a decrease in PA.

DAG is a crucial activator of Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The increased levels of DAG resulting from DGK inhibition by Cochlioquinone A lead to the enhanced activation of PKC.

Signaling Pathway of Cochlioquinone A

Caption: Proposed signaling pathway for Cochlioquinone A via inhibition of Diacylglycerol Kinase.

Kinetic studies have revealed that Cochlioquinone A inhibits DGK competitively with respect to ATP, with a Ki value of 3.1 µM.[4] This suggests that Cochlioquinone A binds to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of DAG.

Conclusion

Cochlioquinone A is a meroterpenoid natural product that is definitively classified as a benzoquinone due to its core chemical structure. Its isolation from fungal sources and subsequent structural elucidation have been achieved through established chromatographic and spectroscopic methods. The compound exhibits a range of biological activities, with its specific inhibition of diacylglycerol kinase being a key mechanism of action. This inhibition leads to the modulation of the Protein Kinase C signaling pathway, which has significant implications for various cellular processes. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic applications of Cochlioquinone A and related compounds.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Natural Products | Bruker [bruker.com]

- 3. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol Kinase Inhibition and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cochlioquinone A, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CAS number 32450-25-2 properties and data

An In-depth Technical Guide to Cochlioquinone A (CAS Number: 32450-25-2)

Disclaimer: The provided CAS number, 32450-25-2, corresponds to the natural product Cochlioquinone A . The chemical name "2-((4-ethyl-5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid" appears to be unrelated to this CAS number and likely refers to a different chemical entity. This guide will focus exclusively on the properties and data for Cochlioquinone A.

Introduction

Cochlioquinone A is a meroterpenoid, a class of natural products derived from a hybrid of polyketide and terpenoid biosynthetic pathways.[1][2] First isolated from the fungus Cochliobolus miyabeanus, a pathogen of rice, it and its analogues have since been identified in various other fungi.[3] Structurally, Cochlioquinone A belongs to the benzoquinone-type cochlioquinones and possesses a complex 6/6/6/6 tetracyclic ring system.[1][4] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including inhibitory effects on key enzymes, antimicrobial properties, and potential applications in agriculture and pharmaceuticals.[1][5]

Physicochemical Properties

The fundamental physicochemical properties of Cochlioquinone A are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 32450-25-2 | [6][7] |

| Molecular Formula | C₃₀H₄₄O₈ | [6][7] |

| Molecular Weight | 532.7 g/mol | [6][7] |

| IUPAC Name | [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate | [5][6] |

| Appearance | Yellow lyophilisate | [7] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | [7] |

| SMILES | C[C@]12--INVALID-LINK--(O)C)CC2">C@@([H])CC--INVALID-LINK--(C)OC4=C3C(C=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--CC)C4=O)=O | [7] |

| InChI Key | UWSYUCZPPVXEKW-MHUJPXPPSA-N | [5][7] |

Biological Activity and Mechanism of Action

Cochlioquinone A exhibits a broad spectrum of biological activities, primarily stemming from its ability to inhibit specific enzymes and interact with cellular receptors.

Enzyme Inhibition

Cochlioquinone A is a known inhibitor of Diacylglycerol Kinase (DGK) and Diacylglycerol Acyltransferase (DGAT).[7] Its inhibitory actions are detailed in the table below.

| Target Enzyme | Inhibition Parameter | Value | Reference |

| Diacylglycerol Kinase (DGK) | Kᵢ | 3.1 µM | [7][8] |

| Diacylglycerol Acyltransferase (DGAT) | IC₅₀ | 5.6 µM | [7] |

| Phosphatidic Acid Concentration in T cell lymphoma | IC₅₀ | 3 µM | [7] |

The inhibition of DGK by Cochlioquinone A is competitive with respect to ATP and non-competitive with diacylglycerol.[8] This specific inhibition leads to an accumulation of diacylglycerol, a key second messenger that can, in turn, activate Protein Kinase C (PKC).[8]

Receptor Antagonism

Cochlioquinone A has been shown to be an antagonist of the human chemokine receptor CCR5, which is a crucial co-receptor for HIV-1 entry into host cells.[7]

| Target Receptor | Inhibition Parameter | Value | Reference |

| Human CCR5 | IC₅₀ | 11 µM | [7] |

Other Biological Activities

Beyond specific enzyme and receptor interactions, Cochlioquinone A and its analogues have demonstrated a range of other biological effects:

-

Antimicrobial Properties: Effective against various pathogens, suggesting potential as a natural pesticide.[5]

-

Leishmanicidal Activity: Shows potent activity against Leishmania species.

-

Phytotoxic Effects: Exhibits toxicity to plants, which is relevant to its role as a fungal metabolite in plant pathogenesis.[5]

-

Cytotoxic and Immunosuppressive Effects: Demonstrates cytotoxic effects against certain cell lines and has immunosuppressive properties.[1][4]

-

Apoptosis Induction: Derivatives of Cochlioquinone A have been shown to induce apoptosis in HCT116 colon cancer cells.[9]

Signaling Pathway

The primary known signaling pathway affected by Cochlioquinone A is the Diacylglycerol Kinase (DGK) pathway, which plays a crucial role in cell signaling by regulating the levels of the second messenger diacylglycerol (DAG) and phosphatidic acid (PA).

Experimental Protocols

Isolation of Cochlioquinone A from Cochliobolus sp.

The following is a generalized workflow for the isolation of Cochlioquinone A from the endophytic fungus Cochliobolus sp., as guided by bioassay-driven fractionation.

Methodology:

-

Cultivation: The endophytic fungus Cochliobolus sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing a mixture of fungal metabolites.

-

Initial Bioassay: The crude extract is tested for biological activity using a relevant bioassay, such as inhibition of the enzyme trypanothione reductase, to confirm the presence of active compounds.

-

Fractionation: The active crude extract is subjected to chromatographic techniques (e.g., vacuum liquid chromatography, column chromatography over silica gel or Sephadex) to separate the components into fractions of decreasing complexity.

-

Bioassay of Fractions: Each fraction is tested in the bioassay to identify the fraction(s) containing the active compound(s).

-

Purification: The active fraction(s) are further purified using more advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to isolate the pure Cochlioquinone A.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (¹H, ¹³C, HSQC) and mass spectrometry.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of Cochlioquinone A.

-

¹H-NMR and HSQC: Spectral data for Cochlioquinone A has been published and can be used for structural confirmation.[10]

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.[1][4]

Safety and Handling

-

Working in a well-ventilated area or fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust or aerosols.

-

Preventing contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

Cochlioquinone A (CAS 32450-25-2) is a biologically active natural product with a well-defined chemical structure and a growing body of research elucidating its mechanisms of action. Its ability to inhibit key enzymes like DGK and antagonize the CCR5 receptor makes it a valuable tool for research in cell signaling, infectious diseases, and oncology. Further investigation into its structure-activity relationships and biosynthetic pathways will likely open new avenues for its application in drug discovery and as a lead compound for the development of novel therapeutic agents.

References

- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy Cochlioquinone A | 32450-25-2 [smolecule.com]

- 6. Cochlioquinone A | C30H44O8 | CID 161747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Cochlioquinone A, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cochlioquinone derivatives with apoptosis-inducing effects on HCT116 colon cancer cells from the phytopathogenic fungus Bipolaris luttrellii L439 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cochlioquinone A Extraction from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochlioquinone A is a meroterpenoid natural product exhibiting a range of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties.[1][2][3][4] Notably, it has been identified as a specific inhibitor of diacylglycerol kinase, an enzyme involved in cellular signaling pathways.[5] This document provides a comprehensive protocol for the extraction and purification of Cochlioquinone A from fungal cultures, intended for research and drug development applications. The primary fungal sources for Cochlioquinone A and its analogues include species from the genera Cochliobolus and Bipolaris (also known as Drechslera).[6]

Data Presentation

Biological Activity of Cochlioquinone A

| Parameter | Value | Target Enzyme/Process | Cell Line | Reference |

| Ki | 3.1 µM | Diacylglycerol Kinase | - | [5] |

| IC50 | 3 µM | Reduction of phosphatidic acid concentration | T cell lymphoma | [5] |

Experimental Protocols

Fungal Culture and Fermentation

This protocol is generalized for the production of Cochlioquinone A from Cochliobolus miyabeanus or related species like Bipolaris sorokiniana. Optimization of media components and culture conditions may be required for specific strains.

a. Media Preparation:

-

Potato Dextrose Broth (PDB): A common medium for fungal growth and secondary metabolite production. Prepare as per the manufacturer's instructions.

-

Malt Extract Broth (MEB): Another suitable medium. Prepare 20 g of malt extract in 1 L of distilled water and sterilize by autoclaving.

b. Inoculation and Fermentation:

-

Inoculate a starter culture of the fungus in 100 mL of PDB or MEB in a 250 mL Erlenmeyer flask.

-

Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient mycelial growth is observed.

-

Use the starter culture to inoculate larger fermentation vessels containing the same medium (e.g., 1 L in a 2 L flask). A 5-10% (v/v) inoculum is recommended.

-

Incubate the production culture for 14-21 days under the same conditions as the starter culture. Cochlioquinone A is typically produced as a secondary metabolite, so a longer fermentation period is often necessary.

Extraction of Cochlioquinone A

Cochlioquinone A is an intracellular and secreted metabolite. This procedure outlines the extraction from both the mycelia and the fermentation broth.

a. Materials:

-

Ethyl acetate

-

Methanol

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

b. Protocol:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Broth Extraction:

-

Transfer the filtered broth to a separatory funnel.

-

Extract the broth three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and wash with distilled water to remove any residual medium components.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Concentrate the extract to dryness in vacuo using a rotary evaporator.

-

-

Mycelial Extraction:

-

The collected mycelia can be freeze-dried to remove water.

-

Grind the dried mycelia to a fine powder.

-

Extract the powdered mycelia with methanol or ethyl acetate at room temperature with shaking for 24 hours.

-

Filter the extract and concentrate it to dryness in vacuo.

-

-

Combine the crude extracts from the broth and mycelia for purification.

Purification of Cochlioquinone A

A multi-step chromatographic approach is typically required to obtain pure Cochlioquinone A.

a. Materials:

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

b. Protocol:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a hexane/ethyl acetate mixture).

-

Pack a silica gel column with a non-polar solvent such as hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

-

Collect fractions and monitor the separation using TLC. Cochlioquinones are often yellow pigments, which can aid in visual tracking.

-

Combine fractions containing the compound of interest based on TLC analysis.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, dissolve the enriched fraction in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol. This step is effective for removing smaller and more polar impurities.

-

Collect and combine fractions containing Cochlioquinone A.

-

-

Preparative HPLC (Optional):

-

For obtaining highly pure Cochlioquinone A, a final purification step using preparative reversed-phase HPLC can be employed.

-

A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol.

-

Visualizations

Experimental Workflow

Caption: Workflow for Cochlioquinone A extraction and purification.

Signaling Pathway of Cochlioquinone A

References

- 1. Diacylglycerol Kinase Inhibition and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cochlioquinone derivatives produced by coculture of endophytes, Clonostachys rosea and Nectria pseudotrichia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic cochlioquinone derivatives from the endophytic fungus Bipolaris sorokiniana derived from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cochlioquinone A, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of Cochlioquinone A via Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cochlioquinone A is a bioactive meroterpenoid, a class of natural products derived from a hybrid of polyketide and terpenoid biosynthetic pathways.[1] Originally isolated from the plant pathogenic fungus Cochliobolus miyabeanus, this yellow pigment has since been found in other fungal species such as Drechslera sacchari and various Bipolaris species.[1][2] Cochlioquinone A and its analogues exhibit a wide range of biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1][3] Notably, it is a specific inhibitor of diacylglycerol kinase (DGK) and diacylglycerol acyltransferase (DGAT), making it a valuable tool for studying lipid signaling pathways and a potential lead compound in drug development.[2][4] This application note provides a detailed protocol for the purification of Cochlioquinone A from fungal culture extracts using silica gel column chromatography.

Principle of Separation

Column chromatography is a versatile technique used for the purification of individual compounds from a mixture.[5] The protocol described here employs normal-phase chromatography. In this method, a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is based on the differential adsorption of compounds to the stationary phase.[6] Non-polar compounds have a lower affinity for the silica gel and elute first, while more polar compounds are retained longer on the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be sequentially eluted and collected as purified fractions.[5]

Materials and Equipment

-

Fungal Culture: A culture of a known Cochlioquinone A-producing fungus (e.g., Cochliobolus miyabeanus).

-

Solvents (HPLC or Analytical Grade): Ethyl acetate, Hexane, Methanol, Chloroform.

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

-

Glassware: Chromatography column, round-bottom flasks, separatory funnel, beakers, fraction collection tubes.

-

Equipment: Rotary evaporator, vacuum pump, heating mantle, magnetic stirrer, UV lamp (254 nm).

-

Analytical Supplies: Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), TLC developing chamber, capillaries for spotting.

Experimental Protocol

This protocol outlines a five-stage process for the purification of Cochlioquinone A.

Stage 1: Extraction from Fungal Mycelia

-

Grow the fungal strain in a suitable liquid or solid medium until sufficient mycelial mass is produced.

-

Separate the mycelia from the culture broth by filtration.

-

Dry the mycelia (e.g., by lyophilization or air drying).

-

Grind the dried mycelia into a fine powder.

-

Perform exhaustive extraction of the powdered mycelia using a solvent such as ethyl acetate or methanol at room temperature with agitation for 24-48 hours.

-

Filter the extract to remove the mycelial debris and collect the supernatant.

Stage 2: Crude Extract Preparation

-

Concentrate the supernatant in vacuo using a rotary evaporator to obtain the crude extract.

-

Optional: Perform a liquid-liquid partition to remove highly non-polar compounds. Dissolve the crude extract in 70% methanol and extract with an equal volume of n-hexane. Discard the upper n-hexane layer and collect the lower methanolic layer.[7]

-

Evaporate the solvent completely to yield the semi-purified crude extract.

Stage 3: Column Preparation (Wet Packing Method)

-

Select a glass column of appropriate size based on the amount of crude extract (a general ratio is 1:30 to 1:100 of extract to silica gel by weight).

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane).

-

Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure uniform packing without air bubbles.

-

Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample loading.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.